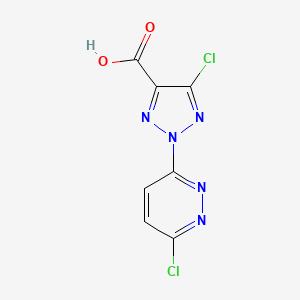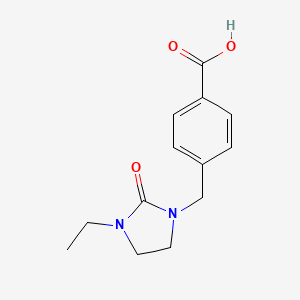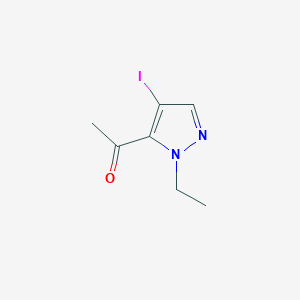
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、1,3,4-オキサジアゾール環が 3,5-ジクロロ-2-メトキシフェニル基で置換され、2位にアミン基が置換されている特徴があります。
準備方法
合成経路と反応条件
5-(3,5-ジクロロ-2-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンの合成は、通常、適切なヒドラジドとカルボン酸またはその誘導体の環化反応により行われます。一般的な方法としては、3,5-ジクロロ-2-メトキシ安息香酸ヒドラジドを適切なカルボン酸誘導体と酸性または塩基性条件下で反応させてオキサジアゾール環を形成する方法が挙げられます。
工業的製造方法
この化合物の工業的製造方法には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、通常、連続フロー反応器と再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
5-(3,5-ジクロロ-2-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: 特定の条件下で、この化合物は対応する酸化物を形成するように酸化される可能性があります。
還元: 還元反応は、オキサジアゾール環を他の官能基に変換することができます。
置換: フェニル環の塩素原子は、他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、適切な条件下で用いることができます。
生成される主な生成物
これらの反応によって生成される主な生成物は、用いられる特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成される一方、置換反応によって様々な置換誘導体が生成される可能性があります。
科学研究への応用
5-(3,5-ジクロロ-2-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンは、いくつかの科学研究への応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査されています。
医学: 独自の化学構造により、潜在的な治療薬として研究されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-(3,5-ジクロロ-2-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を調節し、様々な生物学的効果をもたらすことができます。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物の比較
類似化合物
- メタノン、(3,5-ジクロロ-2-メトキシフェニル)フェニル-
- 3',5'-ジクロロ-2'-ヒドロキシアセトフェノン
独自性
5-(3,5-ジクロロ-2-メトキシフェニル)-1,3,4-オキサジアゾール-2-アミンは、独自の化学的および生物学的特性を与えるオキサジアゾール環を持っているため、際立っています。
類似化合物との比較
Similar Compounds
- Methanone, (3,5-dichloro-2-methoxyphenyl)phenyl-
- 3’,5’-Dichloro-2’-hydroxyacetophenone
Uniqueness
5-(3,5-Dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine stands out due to its oxadiazole ring, which imparts unique chemical and biological properties
特性
分子式 |
C9H7Cl2N3O2 |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
5-(3,5-dichloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-15-7-5(2-4(10)3-6(7)11)8-13-14-9(12)16-8/h2-3H,1H3,(H2,12,14) |
InChIキー |
XXGCFBFJAJSZDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)






